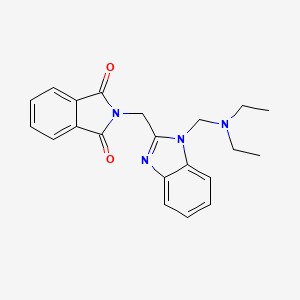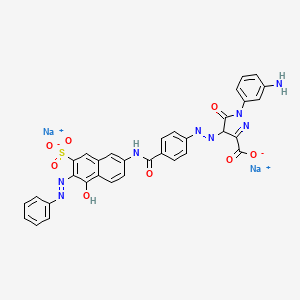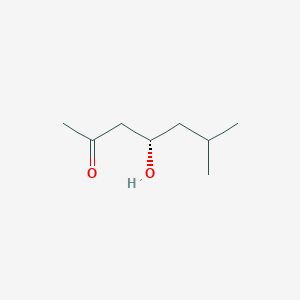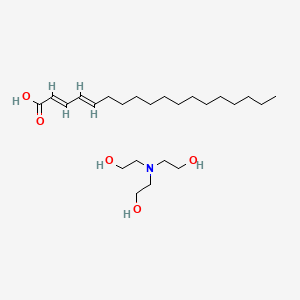
Octadecadienoic acid, triethanolamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecadienoic acid, triethanolamine salt is a compound formed by the reaction of octadecadienoic acid with triethanolamine. Octadecadienoic acid, commonly known as linoleic acid, is a polyunsaturated omega-6 fatty acid. Triethanolamine is an organic compound that functions as both a tertiary amine and a triol. The combination of these two compounds results in a salt that has various applications in different fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of octadecadienoic acid, triethanolamine salt typically involves the neutralization of octadecadienoic acid with triethanolamine. The reaction is carried out in a solvent such as ethanol or water, and the mixture is stirred at a controlled temperature until the reaction is complete. The resulting product is then purified through processes such as filtration and drying.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecadienoic acid, triethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The triethanolamine moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield saturated fatty acid derivatives.
Wissenschaftliche Forschungsanwendungen
Octadecadienoic acid, triethanolamine salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is studied for its role in cell membrane structure and function.
Industry: The compound is used in the production of cosmetics, lubricants, and other industrial products.
Wirkmechanismus
The mechanism of action of octadecadienoic acid, triethanolamine salt involves its interaction with cell membranes and enzymes. The compound can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it can act as a signaling molecule, affecting various cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linoleic Acid: A polyunsaturated omega-6 fatty acid with similar chemical properties.
Triethanolamine: An organic compound used in various industrial and pharmaceutical applications.
Trolamine Salicylate: A salt formed between triethanolamine and salicylic acid, used as a topical analgesic.
Uniqueness
Octadecadienoic acid, triethanolamine salt is unique due to its combined properties of both linoleic acid and triethanolamine. This combination allows it to function as both a surfactant and a bioactive molecule, making it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
68938-98-7 |
|---|---|
Molekularformel |
C24H47NO5 |
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;(2E,4E)-octadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H32O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10/h14-17H,2-13H2,1H3,(H,19,20);8-10H,1-6H2/b15-14+,17-16+; |
InChI-Schlüssel |
FWQVMDXVPYRCCJ-OHAASFOQSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/C=C/C(=O)O.C(CO)N(CCO)CCO |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC=CC(=O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


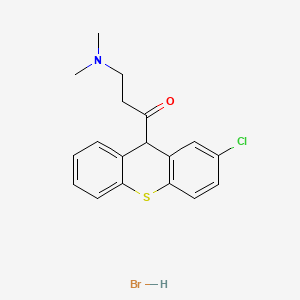


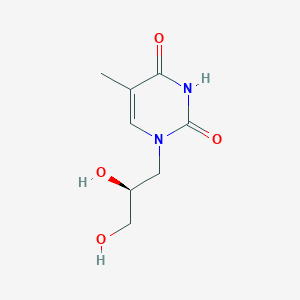
![(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12752606.png)

